molecular formula C14H26O5Si B12864711 (3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No.: B12864711
M. Wt: 302.44 g/mol
InChI Key: VBPYRQYBEKHPKA-VWYCJHECSA-N
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Description

(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its furodioxol ring system and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of a hydroxyl group with a TBDMS group, followed by the formation of the furodioxol ring system through a series of cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and anhydrous solvents like tetrahydrofuran (THF) to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and implementing purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the TBDMS protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules, this compound is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound can be used as a probe or a building block in the synthesis of biologically active molecules, aiding in the study of biological pathways and interactions.

    Industry: The compound’s unique structural features make it useful in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one depends on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Chemical Modification: The compound can undergo chemical modifications that alter its reactivity and interactions with other molecules, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: This compound itself.

    Other TBDMS-Protected Compounds: Compounds with similar TBDMS protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups.

    Furodioxol Derivatives: Compounds with similar furodioxol ring systems, which may have different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the TBDMS protecting group and the furodioxol ring system

Properties

Molecular Formula

C14H26O5Si

Molecular Weight

302.44 g/mol

IUPAC Name

(3aS,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-11H,8H2,1-7H3/t9-,10+,11+/m1/s1

InChI Key

VBPYRQYBEKHPKA-VWYCJHECSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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